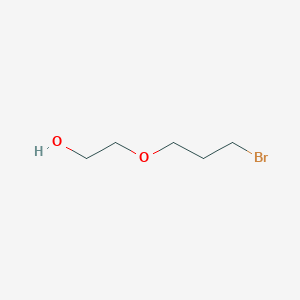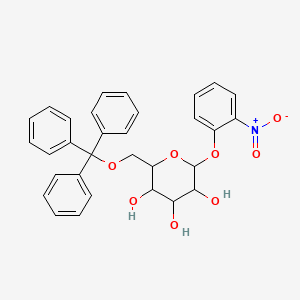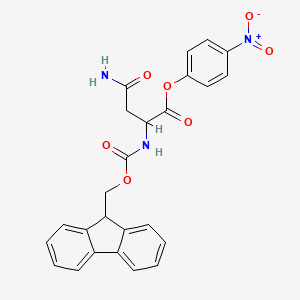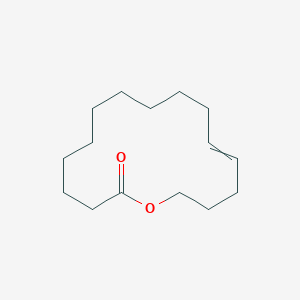
CID 161851407
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 161851407” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 161851407 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in patents and scientific literature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, suitable for commercial production .
Analyse Des Réactions Chimiques
Types of Reactions
CID 161851407 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
Applications De Recherche Scientifique
CID 161851407 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 161851407 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 161851407 include other chemical entities with comparable structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally similar molecules .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties differentiate it from other similar compounds and contribute to its specific applications and effects .
Propriétés
Formule moléculaire |
Na11 |
|---|---|
Poids moléculaire |
252.887462 g/mol |
InChI |
InChI=1S/11Na |
Clé InChI |
XZBUWLVYRPKBIJ-UHFFFAOYSA-N |
SMILES canonique |
[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide](/img/structure/B15284869.png)


![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B15284890.png)
![tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)
![4-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15284917.png)


![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate](/img/structure/B15284941.png)
![3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B15284943.png)
![4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine](/img/structure/B15284955.png)

![5-Bromo-N-{[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-YL]methyl}pyridin-2-amine](/img/structure/B15284974.png)
